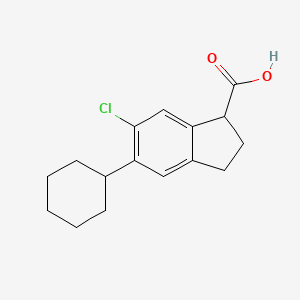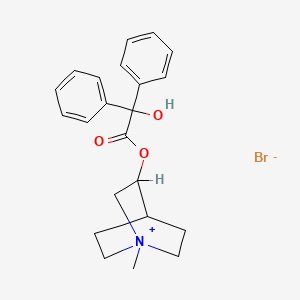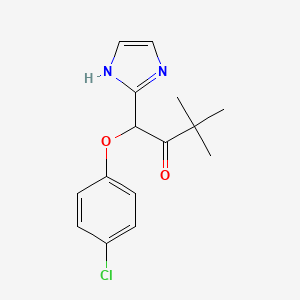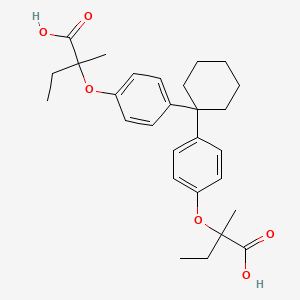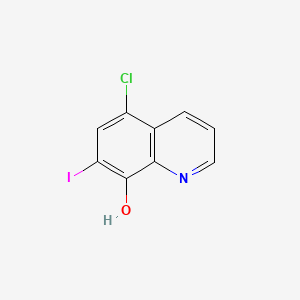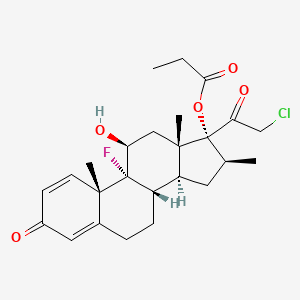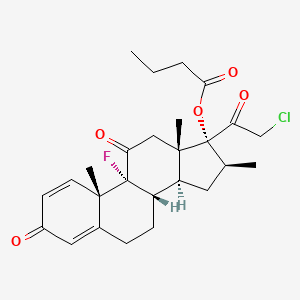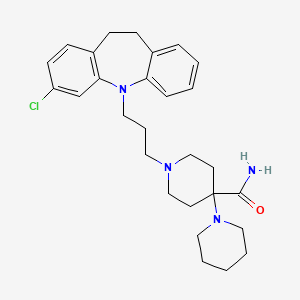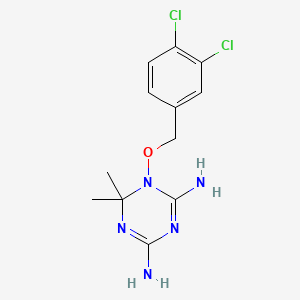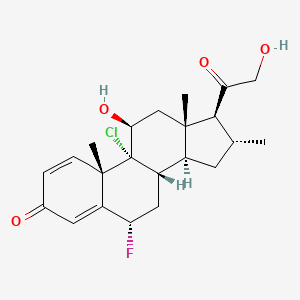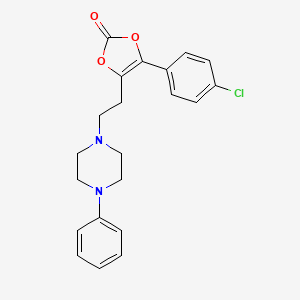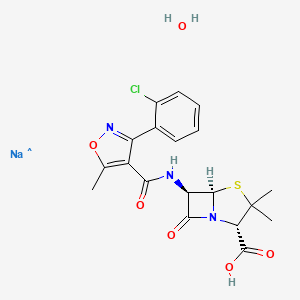
Cloxacilline sodique
Vue d'ensemble
Description
Cloxacillin sodium is a semi-synthetic antibiotic belonging to the penicillin class. It is primarily used to treat infections caused by staphylococci that produce beta-lactamase. This compound is known for its resistance to degradation by beta-lactamase enzymes, making it effective against certain bacterial strains that are resistant to other penicillins .
Mécanisme D'action
Target of Action
Cloxacillin sodium primarily targets penicillin-binding proteins (PBPs) located inside the bacterial cell wall . These proteins play a crucial role in the synthesis of the bacterial cell wall, a critical component for bacterial survival .
Mode of Action
Cloxacillin sodium, a semi-synthetic antibiotic in the same class as penicillin, binds to specific PBPs . This binding inhibits the third and last stage of bacterial cell wall synthesis .
Biochemical Pathways
The binding of cloxacillin sodium to PBPs disrupts the synthesis of peptidoglycan, a key component of the bacterial cell wall . This disruption leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins . It is possible that cloxacillin sodium interferes with an autolysin inhibitor .
Pharmacokinetics
Cloxacillin sodium exhibits an oral bioavailability of 37 to 90% . The drug is absorbed from the gastrointestinal tract, reaching peak levels in the blood within 0.5 to 2 hours . It is distributed throughout the body, with the highest concentrations found in the liver, kidney, spleen, bone, bile, and pleural fluid . The drug is excreted through the kidneys and biliary system .
Result of Action
The primary result of cloxacillin sodium’s action is the lysis of bacterial cells, leading to their death . This occurs due to the disruption of the bacterial cell wall synthesis, which is critical for the bacteria’s survival . The drug is particularly effective against certain strains of Staphylococcus aureus bacteria that produce beta-lactamase .
Action Environment
The action of cloxacillin sodium can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the drug, potentially reducing its bioavailability . Additionally, the drug’s efficacy can be affected by the presence of beta-lactamase-producing bacteria, which can inactivate other penicillin antibiotics .
Applications De Recherche Scientifique
Cloxacillin sodium has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving beta-lactam antibiotics.
Biology: Researchers use it to study bacterial resistance mechanisms and the effects of beta-lactamase enzymes.
Medicine: It is extensively used in clinical settings to treat infections caused by beta-lactamase-producing staphylococci.
Industry: The compound is used in the pharmaceutical industry for the production of various antibiotic formulations
Analyse Biochimique
Biochemical Properties
Cloxacillin sodium is active against staphylococci that produce beta-lactamase . It works by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis .
Cellular Effects
Cloxacillin sodium exerts its effects on various types of cells by stopping the growth of bacteria . It treats only bacterial infections and will not work for viral infections .
Molecular Mechanism
The molecular mechanism of action of Cloxacillin sodium involves the inhibition of bacterial cell wall synthesis. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, Cloxacillin sodium inhibits the third and last stage of bacterial cell wall synthesis . Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins .
Temporal Effects in Laboratory Settings
It is known that the medication should be taken until the full prescribed amount is finished, even if symptoms disappear after a few days . Stopping the medication too early may result in a return of the infection .
Dosage Effects in Animal Models
In children, the dosage is also based on weight and age .
Metabolic Pathways
Cloxacillin sodium, like other penicillins, is metabolized via breakage of the beta-lactam ring to form an inactive penicilloic acid metabolite .
Transport and Distribution
Cloxacillin sodium is well absorbed from the gastrointestinal tract . It is distributed throughout the body with the highest concentrations in the liver, kidney, spleen, bone, bile, and pleural fluid .
Subcellular Localization
Given its mechanism of action, it is likely to be localized at the bacterial cell wall where it binds to penicillin-binding proteins (PBPs) to exert its effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cloxacillin sodium is synthesized through a series of chemical reactions starting from 6-aminopenicillanic acid. The process involves the acylation of 6-aminopenicillanic acid with 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride. The reaction is typically carried out in an organic solvent under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of cloxacillin sodium involves crystallization techniques. The crystallization preparation method includes stirring a sodium isooctoate-alcohol solution into a cloxacillin acid solution at a controlled temperature, followed by solventing-out crystallization using an ester or ether solventing-out agent. The resulting crystal slurry is then subjected to centrifugal separation, solvent washing, and drying to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cloxacillin sodium undergoes various chemical reactions, including:
Oxidation: It is susceptible to oxidative degradation under certain conditions.
Reduction: Although less common, reduction reactions can occur under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the beta-lactam ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various degradation products, which can be analyzed using chromatographic techniques .
Comparaison Avec Des Composés Similaires
Cloxacillin sodium is often compared with other beta-lactam antibiotics such as:
- Oxacillin
- Dicloxacillin
- Flucloxacillin
- Nafcillin
Uniqueness
Cloxacillin sodium is unique due to its high resistance to beta-lactamase enzymes, which makes it particularly effective against beta-lactamase-producing staphylococci. Compared to other similar compounds, cloxacillin sodium has a broader spectrum of activity against resistant bacterial strains .
Conclusion
Cloxacillin sodium is a valuable antibiotic with significant applications in medicine and scientific research. Its resistance to beta-lactamase enzymes and effectiveness against resistant bacterial strains make it a crucial compound in the fight against bacterial infections.
Propriétés
Numéro CAS |
642-78-4 |
|---|---|
Formule moléculaire |
C19H18ClN3NaO5S |
Poids moléculaire |
458.9 g/mol |
Nom IUPAC |
(2S,5R,6R)-6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C19H18ClN3O5S.Na/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23;/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27);/t13-,14+,17-;/m1./s1 |
Clé InChI |
JBJAWVZHLGPBJA-SLINCCQESA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+] |
SMILES isomérique |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.[Na] |
SMILES canonique |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.[Na] |
Apparence |
Solid powder |
| 642-78-4 | |
Description physique |
Solid |
Pictogrammes |
Irritant; Health Hazard |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
WHITE, CRYSTALLINE POWDER; SOL IN ALCOHOL; SLIGHTLY SOL IN ACETONE, CHLOROFORM; AQ SOLN IS ALKALINE; DECOMP BETWEEN 170 °C & 173 °C; ODORLESS; BITTER TASTE /MONOHYDRATE/ 5.32e-02 g/L |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Ankerbin, Austrastaph, BRL 1621 sodium salt, BRL-1621 sodium salt, Cloxacillin Sodium, Cloxapen, Ekvacillin, Gelstaph, Monosodium cloxacillin, Orbenin sodium, Prevencilina P, Prostaphilin A, Sodium cloxacillin, Sodium orbenin, Sodium syntarpen, Syntarpen sodium salt, Tegopen |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Cloxacillin Sodium exert its antibacterial effect?
A1: Cloxacillin Sodium [] is a β-lactam antibiotic that acts as a mechanism-based inhibitor. It binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of bacterial cells. PBPs are crucial enzymes involved in the final stages of peptidoglycan synthesis, a vital component of the bacterial cell wall. By inhibiting PBPs, Cloxacillin Sodium disrupts cell wall synthesis, leading to bacterial cell death.
Q2: What is the molecular formula and weight of Cloxacillin Sodium?
A2: Cloxacillin Sodium has the molecular formula C19H17ClN3O5SNa and a molecular weight of 475.88 g/mol [].
Q3: Is there spectroscopic data available for Cloxacillin Sodium?
A3: Yes, various spectroscopic techniques have been employed to characterize Cloxacillin Sodium. These include:
- UV-Spectrophotometry: This technique is frequently used for quantitative analysis, as seen in studies developing stability-indicating assay methods for Cloxacillin Sodium formulations [, , ].
- Fluorescence Spectroscopy: This method has been used to study the interaction of Cloxacillin Sodium with serum albumin [], providing insights into its binding mechanism and potential drug interactions.
- Infrared Spectroscopy: Infrared spectroscopy helps identify functional groups and has been used in conjunction with other techniques to characterize Cloxacillin Sodium and its degradation products [, ].
- Nuclear Magnetic Resonance (NMR): Both 1D and 2D NMR studies have been conducted to investigate the interaction of Cloxacillin Sodium with beta-cyclodextrin, leading to the proposal of a 1:1 inclusion complex [].
Q4: How stable is Cloxacillin Sodium in different solutions and temperatures?
A5: Cloxacillin Sodium exhibits variable stability depending on the solvent, temperature, and formulation. Studies have shown degradation in liquid formulations, particularly at room temperature [, , ]. Freezing and thawing methods can also impact stability, with microwave thawing demonstrating potential for preserving potency []. Research has also explored the degradation kinetics of Cloxacillin Sodium under various conditions, including different solvents and pH levels [].
Q5: What are some strategies to improve the stability and delivery of Cloxacillin Sodium?
A6: Research has focused on developing improved formulations of Cloxacillin Sodium to enhance its stability, solubility, and bioavailability. One approach involves the use of ethanolic liposomal gels for transdermal delivery, potentially offering targeted delivery and overcoming limitations associated with oral administration []. Another study investigated the incorporation of Cloxacillin Sodium into polyionic matrix tablets, aiming to achieve sustained release of this highly water-soluble drug [].
Q6: What is the PK/PD relationship of Cloxacillin Sodium in goats?
A7: A study investigated the PK/PD relationship of intramuscular Cloxacillin Sodium in goats to determine effective dosing regimens against Staphylococcus spp. []. The research involved constructing a PK model, followed by PK/PD integration and simulations to evaluate the probability of target attainment (PTA) for various doses and administration intervals.
Q7: Are there known mechanisms of resistance to Cloxacillin Sodium?
A7: Yes, the primary mechanism of resistance to Cloxacillin Sodium and other β-lactam antibiotics is the production of β-lactamases by bacteria. These enzymes hydrolyze the β-lactam ring, rendering the antibiotic ineffective.
Q8: What analytical methods are commonly used for the quantification of Cloxacillin Sodium?
A8: Several analytical methods have been employed for the determination of Cloxacillin Sodium in various matrices, including:
- High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating, identifying, and quantifying components in a mixture. It has been extensively employed in studies analyzing Cloxacillin Sodium in pharmaceutical formulations [, , , , , , ].
- Reverse-Phase HPLC (RP-HPLC): This specific HPLC technique is particularly useful for analyzing non-polar compounds and has been utilized to quantify Cloxacillin Sodium in bulk and pharmaceutical dosage forms [, , ].
- Ultra-Performance Liquid Chromatography (UPLC): This advanced chromatographic technique offers improved resolution, sensitivity, and speed compared to traditional HPLC. It has been utilized to develop a stability-indicating method for Cloxacillin Sodium analysis [].
Q9: How are these analytical methods validated?
A9: Validation of analytical methods is essential for ensuring accuracy, precision, and reliability of results. Common validation parameters include:
Q10: Does ascorbic acid impact the binding of Cloxacillin Sodium to serum albumin?
A11: A study utilizing dynamic and equilibrium dialysis methods investigated the interaction between ascorbic acid and Cloxacillin Sodium in vitro []. Results indicated that ascorbic acid inhibits the binding of Cloxacillin Sodium to bovine serum albumin.
Q11: What other areas of research are relevant to Cloxacillin Sodium?
A11: Ongoing research related to Cloxacillin Sodium encompasses various aspects, including:
- Exploration of Cloxacillin Sodium interactions with novel drug delivery systems like benzimidazolium gemini surfactants [].
- Investigation of alternative therapeutic applications, such as its activity against Cryptosporidium parvum [].
- Understanding the location and behavior of Staphylococcus aureus in chronic mastitis and its implications for Cloxacillin Sodium treatment efficacy [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


